molecular formula C10H10O B7821230 2-Phenyl-2-butenal CAS No. 55088-52-3

2-Phenyl-2-butenal

Cat. No.: B7821230
CAS No.: 55088-52-3
M. Wt: 146.19 g/mol
InChI Key: DYAOGZLLMZQVHY-MBXJOHMKSA-N
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Description

. It is a clear to yellow liquid that is soluble in water and alcohol. This compound is known for its musty, nutty, radish-like odor and a nutty, floral, cocoa taste. It is commonly used as a flavoring and fragrance agent in foods and beverages.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-butenal can be synthesized through various methods, including the aldol condensation of benzaldehyde and acetaldehyde. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the condensation process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical synthesis. The process involves the use of reactors and catalysts to optimize the yield and purity of the compound. The production methods are designed to be cost-effective and scalable to meet the demand for this compound in various industries.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-butenal undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions include maintaining a controlled temperature and solvent system.

  • Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group. Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as phenylbutanal, phenylbutanol, and phenylbutanoic acid. These derivatives have different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

2-Phenyl-2-butenal has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex organic compounds. In biology, it serves as a precursor for the synthesis of natural products and bioactive molecules. In medicine, it is used in the development of pharmaceuticals and therapeutic agents. In industry, it is utilized as a flavoring and fragrance agent in food and beverage products.

Mechanism of Action

2-Phenyl-2-butenal is compared with other similar compounds, such as benzaldehyde, cinnamaldehyde, and vanillin. These compounds share similar structural features but differ in their functional groups and properties. This compound is unique in its ability to impart a distinct nutty, floral, and cocoa flavor, making it a valuable compound in the flavor and fragrance industry.

Comparison with Similar Compounds

  • Benzaldehyde

  • Cinnamaldehyde

  • Vanillin

  • Phenylacetaldehyde

  • Crotonaldehyde

Properties

IUPAC Name

(E)-2-phenylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOGZLLMZQVHY-MBXJOHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; green, floral, woody
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

84.00 °C. @ 0.10 mm Hg
Record name 2-Phenyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.031-1.037
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4411-89-6, 54075-09-1, 55088-52-3
Record name 2-Phenyl-2-butenal
Source ChemIDplus
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Record name 2-Phenyl-2-butenal, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylbutenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, .alpha.-ethylidene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-phenylcrotonaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.335
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Record name 2-phenylbutenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PHENYL-2-BUTENAL, (2E)-
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Record name 2-Phenyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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